4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine
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Overview
Description
4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine typically involves the ethoxylation of 5,6,7,8-tetrahydroquinolin-8-amine. This process can be carried out under various conditions, often involving the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale ethoxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-amine: A closely related compound with similar structural features but without the ethoxy group.
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine: Another derivative with additional functional groups that enhance its catalytic properties.
Uniqueness
4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its ethoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C11H16N2O/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h6-7,9H,2-5,12H2,1H3 |
InChI Key |
HXRVJXAEXROYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCC(C2=NC=C1)N |
Origin of Product |
United States |
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